1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid
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Overview
Description
1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid is a heterocyclic compound with the molecular formula C6H5N3O4S and a molecular weight of 215.19 g/mol . This compound is a derivative of benzotriazole, featuring a sulfonic acid group at the 6-position and a hydroxy group at the 1-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid typically involves the reaction of benzotriazole derivatives with sulfonating agents under controlled conditions. One common method includes the sulfonation of 1-Hydroxybenzotriazole using sulfuric acid or chlorosulfonic acid . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity. Industrial production methods often involve batch processes with stringent control over reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxybenzotriazole derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid involves its ability to act as a nucleophile and electrophile in various chemical reactions. The hydroxy group at the 1-position and the sulfonic acid group at the 6-position confer unique reactivity to the compound, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid can be compared with other benzotriazole derivatives, such as:
Benzotriazole: A simpler derivative without the hydroxy and sulfonic acid groups, commonly used as a corrosion inhibitor.
Hydroxybenzotriazole: Similar to this compound but lacks the sulfonic acid group, used in peptide synthesis.
Tolyltriazole: A derivative with a tolyl group, used as a corrosion inhibitor and in various industrial applications.
The uniqueness of this compound lies in its dual functional groups, which provide enhanced reactivity and versatility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
3-hydroxybenzotriazole-5-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4S/c10-9-6-3-4(14(11,12)13)1-2-5(6)7-8-9/h1-3,10H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJOUWZOYVYQME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)N(N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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